

Neurotransmitter Binding Affinity of (+)-Benzylphenethylamine: A Technical Guide

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Compound of Interest		
Compound Name:	(+)-Benzylphenethylamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the neurotransmitter binding affinity of (+)-Benzylphenethylamine. While specific quantitative binding data for the unsubstituted (+)-Benzylphenethylamine is limited in publicly available literature due to the scientific focus on more potent substituted analogues, this guide synthesizes available data on closely related compounds and the well-established structure-activity relationships (SAR) of the N-benzylphenethylamine class. This document offers detailed experimental methodologies, data context, and visual representations of relevant biological pathways and workflows to support research and development in neuropharmacology.

Introduction to N-Benzylphenethylamines

The N-benzylphenethylamine scaffold is a cornerstone in the development of high-affinity serotonergic ligands. The addition of an N-benzyl group to a phenethylamine core structure is a well-established strategy to significantly enhance binding affinity and functional activity at serotonin receptors, particularly the 5-HT_{2a} subtype.[1][2][3] This structural modification has led to the development of "super-potent" agonists, widely known as the NBOMe series, which are invaluable as research tools for probing the serotonergic system.[1][3] While much of the research has focused on analogues with substitutions on the phenethylamine and/or benzyl rings, the unsubstituted parent compound, **(+)-Benzylphenethylamine**, represents the foundational structure of this class. Understanding its core pharmacological profile is essential for contextualizing the effects of its more complex derivatives.



Quantitative Binding Affinity Data

Direct, quantitative neurotransmitter binding data for the unsubstituted (+)-

Benzylphenethylamine is not readily available in the peer-reviewed literature. However, data for the closely related compound, α -Benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicit methamphetamine synthesis, provides some insight into the potential interactions of this structural class with various neurotransmitter systems.[4][5] It is crucial to note that the α -methyl group in BNMPA can influence binding affinity and selectivity compared to the non-methylated **(+)-Benzylphenethylamine**.

The following table summarizes the in vitro binding and functional data for BNMPA.[4]

Target	Ligand/Assay	Κ _ι (μΜ)	IC50 (µM)	Notes
Dopamine Transporter (DAT)	[³H]CFT Displacement	6.05 ± 0.15	-	Rat striatal membranes
Dopamine Transporter (DAT)	[³H]Dopamine Uptake	-	5.1 ± 1.4	Rat striatal synaptosomes
Serotonin Transporter (SERT)	[³H]Paroxetine Displacement	14.5	-	Rat cortical membranes
α1-Adrenergic Receptor	[³H]Prazosin Displacement	11.7	-	Rat cortical membranes
NMDA Receptor (NR1/2A)	Electrophysiolog y	-	24.6 ± 1.8	Inhibition of NMDA- stimulated currents in oocytes
NMDA Receptor (NR1/2C)	Electrophysiolog y	-	24.0 ± 1.5	Inhibition of NMDA- stimulated currents in oocytes



Data for BNMPA, not (+)-Benzylphenethylamine.

Structure-Activity Relationship Insights:

While specific data for **(+)-Benzylphenethylamine** is lacking, SAR studies on the N-benzylphenethylamine class provide a predictive framework for its likely binding profile:

- 5-HT_{2a} Receptor: The addition of an N-benzyl group to 2,5-dimethoxyphenethylamine (2C-H) was shown to increase its affinity for the 5-HT_{2a} receptor by 13-fold.[6] This suggests that **(+)-Benzylphenethylamine** likely possesses a higher affinity for the 5-HT_{2a} receptor than its parent compound, phenethylamine.
- Substitutions: The high potency of the "NBOMe" series is largely attributed to specific substitutions on the N-benzyl ring (e.g., a 2-methoxy group) and the phenethylamine core (e.g., 2,5-dimethoxy and 4-halo substitutions).[7][8][9][10] The absence of these substitutions in (+)-Benzylphenethylamine implies a significantly lower affinity compared to these well-studied analogues.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of N-benzylphenethylamine derivatives. These protocols are generalized from multiple sources and can be adapted for specific research needs.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

- 1. Membrane Preparation:
- Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human receptor of interest (e.g., 5-HT_{2a}) are cultured and harvested.
- Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.



- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.

2. Competition Binding Assay:

- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- A range of concentrations of the unlabeled test compound ((+)-Benzylphenethylamine).
- A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin for 5-HT_{2a}).
- The prepared cell membrane suspension.
- Non-specific binding is determined in parallel wells containing a high concentration of a known, potent unlabeled ligand (e.g., Mianserin).
- The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Quantification:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis of the competition curve.
- The IC₅₀ value is converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_e))$ where [L] is the concentration of the radioligand and K_e is its equilibrium dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation, such as the 5-HT_{2a} receptor.



1. Cell Culture and Labeling:

- Cells expressing the receptor of interest (e.g., HEK293-5HT_{2a}) are cultured in 96-well plates.
- The cells are labeled overnight with [3H]myo-inositol, which is incorporated into the cell membrane phospholipids.

2. Agonist Stimulation:

- The cells are washed to remove unincorporated [3H]myo-inositol.
- An assay buffer containing a phosphodiesterase inhibitor (e.g., LiCl) is added to prevent the degradation of inositol phosphates.
- The cells are stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification:

- The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
- The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
- The amount of accumulated [³H]inositol phosphates is quantified by liquid scintillation counting.

4. Data Analysis:

- Concentration-response curves are generated by plotting the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration.
- Non-linear regression is used to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the E_{max} (the maximum response), which are measures of the agonist's potency and efficacy, respectively.

Visualizations

The following diagrams illustrate the primary signaling pathway for 5-HT_{2a} receptor agonists and a typical experimental workflow for their evaluation.

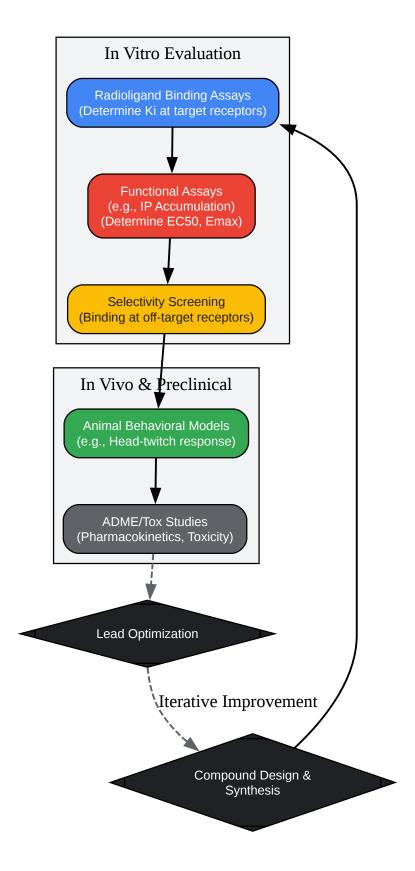




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5-HT_{2a} Receptor Gq-PLC Signaling Pathway





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Drug Discovery and Evaluation Workflow



Conclusion

(+)-Benzylphenethylamine serves as the parent structure for a class of highly potent serotonergic ligands. While quantitative binding data for this specific, unsubstituted compound is sparse, the established structure-activity relationships for N-benzylphenethylamines strongly suggest a notable affinity for the 5-HT_{2a} receptor, albeit significantly lower than its well-known, highly substituted derivatives. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the pharmacology of (+)-Benzylphenethylamine and its analogues, facilitating a deeper understanding of their interactions with neurotransmitter systems and their potential as tools for neuroscience research. Further studies are warranted to fully elucidate the binding profile of this foundational compound.

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